2-Bromo-3-isopropoxy-N,N-dimethylbenzamide

Description

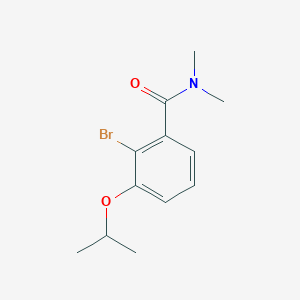

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by:

- Core structure: A benzamide backbone (N,N-dimethylamide group at position 1).

- Substituents: A bromine atom at position 2 and an isopropoxy group (-OCH(CH₃)₂) at position 3 (Figure 1).

Properties

IUPAC Name |

2-bromo-N,N-dimethyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8(2)16-10-7-5-6-9(11(10)13)12(15)14(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRPMKGIPJUXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1Br)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The isopropoxy group can be introduced through an etherification reaction, where an alcohol reacts with the benzamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure and Properties:

- IUPAC Name: 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide

- Molecular Formula: C12H16BrN O2

- Molecular Weight: 287.17 g/mol

The synthesis of 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide typically involves the bromination of 3-isopropoxy-N,N-dimethylbenzamide. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The compound features a bromine atom that is critical for its reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

- Enzyme Inhibition: Studies indicate that 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide may act as an inhibitor for various enzymes, which can be pivotal in drug development for diseases such as cancer and metabolic disorders.

- Receptor Binding: The structural characteristics of the compound allow it to bind effectively to specific receptors, making it a candidate for further exploration in therapeutic applications .

Organic Synthesis

In organic chemistry, 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide serves as a versatile intermediate:

- Building Block: It can be utilized in the synthesis of more complex organic molecules, particularly in the development of agrochemicals and fine chemicals .

- Functional Group Transformations: The presence of both the bromine and isopropoxy groups allows for various functional group transformations, facilitating the creation of diverse chemical entities.

Agrochemicals

The compound's unique structure makes it suitable for developing agrochemical products. Its ability to modify biological pathways in plants can lead to enhanced efficacy in pest control formulations .

Pharmaceutical Development

Given its potential biological activities, 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide is being explored as a lead compound in drug discovery programs aimed at creating new therapeutics targeting specific diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide:

Mechanism of Action

The mechanism by which 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and isopropoxy group can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The dimethylbenzamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Esterification Yields

Table 2: Physicochemical Comparison

Biological Activity

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16BrN

- Molecular Weight : 271.17 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, allowing better penetration through biological membranes. The isopropoxy group may also influence the compound's affinity for specific targets.

Biological Activity Overview

The following table summarizes the biological activities reported for 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory cytokines | |

| Antioxidant | Scavenges free radicals | |

| Enzyme inhibition | Inhibits specific enzymes |

Anticancer Activity

A study conducted by Fayad et al. (2019) demonstrated that 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide exhibited significant anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell cycle progression in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry indicated that this compound effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide was evaluated using DPPH and ABTS assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases.

Pharmacokinetics

Pharmacokinetic studies have shown that 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicated that the compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.